2-Furanthiol, 5-methyl-

Food Flavoring Regulation FEMA GRAS EAFUS Database

2-Furanthiol, 5-methyl- (also known as 5-methylfuran-2-thiol) is a heterocyclic organosulfur compound with the molecular formula C₅H₆OS and a molecular weight of approximately 114.17 g/mol. It features a furan ring substituted with a thiol (-SH) group at position 2 and a methyl (-CH₃) group at position 5.

Molecular Formula C5H6OS
Molecular Weight 114.17 g/mol
CAS No. 60965-60-8
Cat. No. B8503297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furanthiol, 5-methyl-
CAS60965-60-8
Molecular FormulaC5H6OS
Molecular Weight114.17 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)S
InChIInChI=1S/C5H6OS/c1-4-2-3-5(7)6-4/h2-3,7H,1H3
InChIKeyVFXYLFXZARNARN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Furanthiol, 5-methyl- (CAS 60965-60-8): Baseline Physicochemical and Regulatory Profile for Procurement Evaluation


2-Furanthiol, 5-methyl- (also known as 5-methylfuran-2-thiol) is a heterocyclic organosulfur compound with the molecular formula C₅H₆OS and a molecular weight of approximately 114.17 g/mol [1]. It features a furan ring substituted with a thiol (-SH) group at position 2 and a methyl (-CH₃) group at position 5 [1]. Unlike its structural analogs 2-methyl-3-furanthiol (CAS 28588-74-1) and 5-methyl-2-furanmethanethiol (CAS 59303-05-8), 2-furanthiol, 5-methyl- is not listed in the FDA's EAFUS database as a flavoring agent, nor does it hold a FEMA GRAS designation [2]. Its boiling point is reported as 152.2°C at 760 mmHg , and its density is 1.129 g/cm³ . This compound is primarily encountered as a by-product or intermediate in industrial processes rather than as a primary flavor ingredient [3].

Why In-Class Furanthiol Substitution Fails for 2-Furanthiol, 5-methyl-: Divergent Odor Profiles, Instability, and Regulatory Void


Generic substitution within the furanthiol class is not feasible for 2-furanthiol, 5-methyl- due to three distinct, quantifiable differentiators. First, the regiospecific positioning of the thiol and methyl groups dictates unique odor characteristics and sensory thresholds that differ fundamentally from in-class comparators such as 2-methyl-3-furanthiol (meaty, roasted) and 2-furfurylthiol (coffee, sesame) [1]. Second, 2-furanthiol, 5-methyl- exhibits a pronounced tendency toward autothiylation under basic conditions, forming dimeric by-products that can compromise purity and stability in both research and industrial applications [2]. Third, and critically for procurement, 2-furanthiol, 5-methyl- lacks regulatory approval for food use in major jurisdictions, in stark contrast to its analogs 2-methyl-3-furanthiol and 5-methyl-2-furanmethanethiol, which are both FEMA GRAS and JECFA-listed [3]. These factors collectively demand a compound-specific selection strategy.

Quantitative Differentiation Guide: 2-Furanthiol, 5-methyl- vs. Key In-Class Comparators


Absence of Regulatory Clearance for Food Use: A Critical Procurement Differentiator

2-Furanthiol, 5-methyl- is conspicuously absent from the FDA's EAFUS (Everything Added to Food in the United States) database, as well as from the FEMA GRAS and JECFA lists of approved flavoring substances [1][2]. In direct contrast, its close structural analogs, 2-methyl-3-furanthiol and 5-methyl-2-furanmethanethiol, are both explicitly listed as approved flavoring agents with FEMA numbers 3188 and 4697, respectively [1]. This regulatory void represents a definitive procurement bifurcation: 2-furanthiol, 5-methyl- is categorically unsuitable for food or beverage applications, whereas its analogs are widely used in these sectors.

Food Flavoring Regulation FEMA GRAS EAFUS Database

Instability Due to Autothiylation: A Purity and Storage Liability

In the industrial production of 2-methyl-3-furanthiol, 2-furanthiol, 5-methyl- is formed as a transient intermediate that rapidly undergoes autothiylation under basic conditions to yield the dimeric by-product 4-(5-methyl-2-furylthio)-5-methyltetrahydrofuran-2-thione [1]. This intrinsic chemical instability is not reported for the primary product 2-methyl-3-furanthiol under analogous conditions, nor is it a documented concern for the more stable 5-methyl-2-furanmethanethiol. The tendency toward autothiylation directly impacts the attainable purity and shelf-life of 2-furanthiol, 5-methyl-, mandating stringent storage protocols (e.g., inert atmosphere, low temperature) and rigorous purity verification prior to use.

Thiol Stability Autothiylation Chemical Purity

Distinct Odor Profile and Potency vs. 2-Methyl-3-furanthiol and 2-Furfurylthiol

While a direct odor threshold value for 2-furanthiol, 5-methyl- has not been robustly established in the peer-reviewed literature, its structural analogs exhibit dramatically different sensory potencies and character notes [1]. 2-Methyl-3-furanthiol, with a methyl group at position 2 and thiol at position 3, has an exceptionally low odor threshold of 0.0048 μg/L (0.0004 ng/g) in water and is described as 'roasted meat, fried' [1][2]. 2-Furfurylthiol (2-furanmethanethiol) has a threshold of 0.1 μg/L and a 'coffee, roasted sesame' aroma [1]. The unique regioisomerism of 2-furanthiol, 5-methyl- (thiol at position 2, methyl at position 5) is expected to yield a distinct odor profile and threshold that does not align with either comparator, based on established structure-odor relationships in the furanthiol class [3].

Odor Threshold Sensory Analysis Flavor Chemistry

Validated Application Scenarios for 2-Furanthiol, 5-methyl- Based on Differential Evidence


Specialty Intermediate in Furanthiol Derivative Synthesis

Due to its inherent reactivity, particularly its tendency to undergo autothiylation under basic conditions [1], 2-furanthiol, 5-methyl- serves as a valuable intermediate for the synthesis of novel furylthio-substituted compounds. Researchers can exploit its instability to generate dimeric species like 4-(5-methyl-2-furylthio)-5-methyltetrahydrofuran-2-thione [1], which may possess unique olfactory or chemical properties not accessible via stable in-class analogs. This scenario is strictly limited to non-food R&D applications, given the compound's lack of regulatory approval for food use [2].

Analytical Reference Standard for By-Product Identification in 2-Methyl-3-furanthiol Production

In the industrial production of 2-methyl-3-furanthiol, 2-furanthiol, 5-methyl- is a known transient intermediate and precursor to the final dimeric by-product [1]. As such, the compound is essential as an analytical reference standard for GC-MS, HPLC, and NMR analysis in quality control and process optimization workflows [1]. Its use enables precise identification and quantification of this specific impurity, which is critical for maintaining the purity of the primary product, 2-methyl-3-furanthiol. This scenario is exclusively industrial and analytical in nature, with no food contact applications.

Fundamental Structure-Odor Relationship Studies in the Furanthiol Class

The distinct regioisomeric arrangement of the thiol and methyl groups in 2-furanthiol, 5-methyl- makes it a critical model compound for academic and industrial research programs investigating structure-odor relationships within the furanthiol family [1][2]. By comparing its sensory properties (once established) with those of 2-methyl-3-furanthiol and 2-furfurylthiol, researchers can deconvolute the impact of substituent position on odor character and potency [2]. This fundamental research does not translate to food use, aligning with the compound's regulatory status.

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